FULLERENE-C76, 98per cent
Description
Historical Context and Discovery of Fullerene-C76 Isomers in Carbon Allotropes
The journey of fullerenes began in 1985 with the discovery of C60 by Sir Harold W. Kroto, Richard Smalley, and Robert Curl Jr., an achievement recognized with the 1996 Nobel Prize in Chemistry. ossila.comamericanelements.com This discovery opened a new chapter in carbon chemistry, moving beyond the known allotropes of graphite (B72142) and diamond. wikipedia.org Following the initial synthesis of C60 and C70, researchers successfully isolated smaller quantities of higher fullerenes, including C76, C78, C82, and C84, from the toluene-soluble components of soot generated by the electric arc vaporization of graphite. wikipedia.orgacs.orgossila.comnanografi.com
The stability of fullerene structures is governed by what is known as the Isolated Pentagon Rule (IPR), which posits that the most stable fullerenes have no adjacent pentagonal rings. acs.org Theoretical calculations predicted two possible IPR-compliant isomers for Fullerene-C76: a chiral structure with D₂ symmetry and an achiral one with Td symmetry. acs.orgresearchgate.net Experimental efforts led to the successful isolation and characterization of the D₂ isomer, which was found to be significantly more stable than the predicted Td structure. acs.orgrsc.org The Td isomer remains elusive in its pristine, empty-cage form. researchgate.net The isolation of C76 is typically achieved through chromatographic techniques, which separate it from the complex mixture of fullerenes produced during synthesis. acs.org
Significance of Fullerene-C76 Chirality and Isomerism in Advanced Studies
Fullerene-C76 holds a special place in the fullerene family as it is the smallest stable homologue to exhibit inherent chirality. rsc.orgacs.orgrsc.org Chirality, or "handedness," is a fundamental property in chemistry where a molecule and its mirror image are non-superimposable. The prediction and subsequent confirmation of the chiral D₂ structure for C76 was a landmark finding. researchgate.netrsc.org
The definitive proof of its chirality came with the successful kinetic resolution of racemic C76 into its distinct enantiomers. nih.govacs.org This was achieved through asymmetric osmylation, a chemical reaction using a chiral reagent, which provided the first example of an optically active allotrope of a pure element. nih.gov The separated enantiomers exhibited significant optical activity, confirming their chiral nature. nih.gov
The chirality of C76 is not merely a structural curiosity; it is a critical feature that opens up specialized applications. Chirality is a pivotal issue in fields like medicinal chemistry and materials science. acs.orgnih.gov The study of C76's chiral properties has spurred the development of new analytical techniques and enantioselective synthesis methods. acs.orgnih.govresearchgate.net Determining the precise three-dimensional structure of the C76 molecule proved challenging due to its rotational mobility in crystals. This was overcome by forming co-crystals with other molecules, such as metalloporphyrins, which effectively lock the fullerene in place, allowing for detailed single-crystal X-ray analysis. researchgate.nettandfonline.com
Table 1: Properties of Fullerene-C76 Isomers
| Property | C76 (D₂ Isomer) | C76 (Td Isomer) |
| Symmetry | D₂ | Td |
| Chirality | Chiral | Achiral |
| Stability | More stable, isolated experimentally. acs.org | Less stable, not yet isolated as a pristine fullerene. acs.orgresearchgate.net |
| Electronic State | Closed-shell | Open-shell (subject to Jahn-Teller distortion). acs.org |
| Relative Energy | Lower energy ground state. | Calculated to be ~43 kcal/mol less stable. acs.org |
Overview of Research Trajectories and Academic Significance of Fullerene-C76
Research into Fullerene-C76 is multifaceted, branching into several key areas of modern science and technology. Its academic significance stems primarily from its status as the first inherently chiral fullerene, providing a fundamental model for studying the implications of chirality in carbon nanostructures. acs.orgnih.gov
Key Research Areas:
Materials Science and Electronics: Like other fullerenes, C76 and its derivatives are investigated for their potential as organic semiconductors. nanografi.com Their ability to accept electrons makes them valuable components in organic photovoltaic devices and other electronic applications. stmjournals.innanografi.commdpi.com
Biomedical Applications: The unique cage structure and potential for functionalization make fullerenes attractive for medical use. researchgate.netnih.gov Derivatives are studied as antioxidants and drug delivery vehicles. researchgate.netnanografi.com Furthermore, endohedral metallofullerenes, where a metal atom is trapped within the carbon cage, are being developed as advanced contrast agents for Magnetic Resonance Imaging (MRI). nanografi.comnih.gov The chirality of C76 is particularly relevant in this context, as biological systems are inherently chiral. acs.org
Photocatalysis: In combination with semiconductor materials, fullerenes like C76 can significantly enhance photocatalytic efficiency. mdpi.com Their high electron affinity allows them to trap photo-excited electrons, preventing the rapid recombination of charge carriers and thereby increasing the yield of the desired chemical reactions. mdpi.com
Spintronics: Recent research has shown that encapsulating fullerenes within chiral frameworks can dramatically amplify the chirality-induced spin selectivity (CISS) effect. acs.org This phenomenon, which filters electron spins based on the chirality of the material, is crucial for the development of next-generation spintronic devices. acs.org
The study of C76 continues to challenge and inspire chemists to devise novel methods for asymmetric synthesis and chiral separation, pushing the boundaries of supramolecular and materials chemistry. nih.govacs.orgnih.gov
Table 2: Summary of Research Applications for Fullerene-C76
| Field | Application Focus | Key Property Utilized |
| Electronics | Organic Photovoltaics (OPVs), Transistors. stmjournals.innanografi.com | Electron Acceptor, Semiconductor. nanografi.commdpi.com |
| Materials Science | Molecular Networks, Lightweight Composites. nanografi.compowdernano.com | Unique Cage Structure, High Stability. researchgate.net |
| Medicinal Chemistry | Drug Delivery, MRI Contrast Agents (Endohedral). nanografi.comnih.gov | Chirality, Cage Structure for Encapsulation. nanografi.comacs.org |
| Photocatalysis | Enhancing reaction efficiency. mdpi.com | High Electron Affinity. mdpi.com |
| Spintronics | Spin-filtering devices. acs.org | Chirality, Host-Guest Interactions. acs.org |
Properties
CAS No. |
142136-39-8 |
|---|---|
Molecular Formula |
C76 |
Origin of Product |
United States |
Advanced Methodologies for Fullerene C76 Synthesis and High Purity Isolation 98%
Optimized Arc-Discharge Synthesis Parameters for Fullerene-C76 Production
The arc discharge method is a primary technique for synthesizing fullerenes, involving the creation of an electric arc between two graphite (B72142) electrodes in an inert atmosphere. wikipedia.orgic.ac.uk This process vaporizes the carbon into a plasma, which then cools to form a fullerene-rich soot. wikipedia.org Optimizing this process to enhance the yield of higher fullerenes like C76 over the more abundant C60 and C70 is a significant challenge.
Influence of Reactor Design and Gaseous Environment on C76 Yield
The yield of specific fullerenes is highly sensitive to the conditions within the synthesis chamber. Key factors include the reactor's physical design and the composition and pressure of the ambient gas.
Gaseous Environment : The inert gas, typically helium, plays a crucial role in the cooling of carbon plasma and the subsequent self-assembly of fullerene cages. mdpi.com The pressure of the helium atmosphere is a critical parameter, with different pressures favoring the formation of different fullerenes. researchgate.netmdpi.com For example, one study achieved its best yield at a helium pressure of 100 Torr, noting that an increase to 200 Torr inhibited the percentage yield. researchgate.net
Doping Agents and Gas Mixtures : To selectively increase the yield of higher fullerenes, researchers have introduced doping agents into the graphite electrodes or altered the gas mixture. The use of boron-doped graphite rods in conjunction with a nitrogen-helium atmosphere has been shown to significantly enhance the production of higher fullerenes like C78 and C84, while reducing the yield of C60. utexas.edu Similarly, adding chemical dopants such as copper nitrate (B79036) to the graphite rods can increase the yield of high molecular weight fullerenes. rsc.org
| Parameter | Optimized Condition/Finding | Impact on C76 (or Higher Fullerene) Yield |
| Chamber Size | Larger chambers (e.g., 140mm x 500mm) may be beneficial. researchgate.net | Increased overall fullerene percentage yield. researchgate.net |
| Helium Pressure | Optimal pressure varies; 100 Torr found effective in one setup. researchgate.net | Influences the distribution and yield of different fullerenes. mdpi.com |
| Graphite Electrodes | Doping with 1% Boron. utexas.edu | Increased yield of higher fullerenes by a factor of 2. utexas.edu |
| Gaseous Atmosphere | Adding small amounts of N₂ to He (e.g., 2:100 volume mixture). utexas.edu | Enhances both absolute and relative yields of higher fullerenes. utexas.edu |
| Chemical Doping | Addition of copper nitrate to electrodes. rsc.org | Leads to higher yield for high molecular weight fullerenes. rsc.org |
Scalability Considerations for Research-Grade C76 Synthesis
Transitioning from laboratory-scale synthesis to the production of larger, research-grade quantities of C76 presents several challenges. The primary obstacles are the inherently low yields of higher fullerenes and the need for extensive purification. rsc.orgedp-open.org For industrial-scale production, methods must be efficient, continuous, and cost-effective.
Three-phase plasma synthesis is a promising candidate for large-scale fullerene production because it can be engineered for continuous processing, and the plasma gas can be recycled. unb.ca While techniques like flash chromatography are employed in the initial scale-up phases of chemical synthesis to handle kilogram quantities of intermediates, the purification of fullerenes remains a significant bottleneck due to the large volumes of solvents required and the complexity of the separation process. mdpi.comacs.org
Laser Ablation and Alternative Vaporization Techniques for C76 Generation
While arc discharge is a common production method, other vaporization techniques have been developed, each with distinct characteristics.
Laser Ablation : This was the original method used to discover and synthesize fullerenes. preprints.orgcrimsonpublishers.com It involves vaporizing a graphite target with a high-power laser in a stream of inert gas. preprints.orgmdpi.com The vaporized carbon cools and condenses to form fullerene-containing soot. crimsonpublishers.com This technique has been used to generate and study a range of fullerenes, including C76. tandfonline.com
Flame Synthesis : The combustion of hydrocarbons like benzene (B151609) or acetylene (B1199291) at low pressure in a fuel-rich environment is another effective method for producing fullerenes. wikipedia.orgedp-open.orgmit.edu This technique offers the ability to control the product distribution, including isomers of C76, by adjusting parameters such as temperature, pressure, and residence time. mit.edunasa.gov
Resistive Heating : Developed by Krätschmer and Huffman, this method uses resistive heating of graphite rods under an inert atmosphere to generate fullerene soot and was the first to produce macroscopic quantities. ic.ac.ukpreprints.org
Solar Vaporization : An alternative approach involves using concentrated sunlight from a solar generator to vaporize a graphite target, providing the high temperatures needed for fullerene formation. reuffel.de
Exhaustive Chromatographic Separation and Purification Strategies for 98% Fullerene-C76
The soot produced by any synthesis method is a complex mixture of C60, C70, various higher fullerenes (including C76), and other carbon forms. wikipedia.orgnih.gov Isolating C76 to a purity of 98% requires a multi-step purification process, primarily relying on chromatography. The first step is typically a solvent extraction (e.g., with toluene (B28343) or chlorobenzene) to separate the soluble fullerenes from the raw soot. wikipedia.orgresearchgate.net
High-Performance Liquid Chromatography (HPLC) for Isomeric and Purity Resolution
High-Performance Liquid Chromatography (HPLC) is the most powerful technique for separating the complex mixture of fullerenes and achieving high purity. tandfonline.comub.edu It allows for the resolution of different fullerene molecules (e.g., C70 from C76) and also the separation of different structural isomers of the same fullerene. researchgate.netnih.gov
Fullerene C76 has two isomers that obey the isolated-pentagon rule (IPR), one with D₂ symmetry and another with Td symmetry. rsc.orgresearchgate.net However, only the D₂ isomer is typically stable and extractable from the soot. rsc.org HPLC methods using specialized columns, such as those with polystyrene-divinylbenzene (PSDVB) or other dedicated stationary phases, can effectively separate C76 from other fullerenes to achieve purities greater than 98%. researchgate.nettandfonline.comtandfonline.com The separation mechanism combines size exclusion and adsorption chromatography, based on the interaction between the π-electrons of the fullerenes and the stationary phase. tandfonline.com
| Chromatography Technique | Stationary Phase | Mobile Phase Example | Purpose |
| Column Chromatography | Alumina (B75360) (Al₂O₃) | Hexane-Toluene Gradient | Initial separation of higher fullerenes from C60/C70. researchgate.netbenthamscience.com |
| HPLC | Polystyrene Divinylbenzene (PSDVB) | Toluene/Methylene Chloride | High-resolution separation of C76 from other fullerenes. tandfonline.comtandfonline.com |
| HPLC | C30 Reversed-Phase | Toluene/Acetonitrile | Strong retention and separation of pristine fullerenes. ub.edu |
Chiral HPLC for Enantioseparation of Fullerene-C76 (D₂ Symmetry)
The stable D₂ isomer of Fullerene-C76 is chiral, meaning it is not superimposable on its mirror image and exists as a pair of enantiomers. researchgate.netresearchgate.netresearchgate.net Separating these enantiomers is a significant challenge in fullerene chemistry.
Kinetic resolution via asymmetric osmylation is a key chemical method used to achieve this separation. datapdf.comnih.gov In this process, the racemic mixture of C76 is reacted with osmium tetroxide and a chiral ligand. One enantiomer reacts faster than the other, allowing the unreacted, optically active C76 to be recovered with high enantiomeric excess (>97%). nih.gov The separated enantiomers can then be characterized using techniques like circular dichroism spectroscopy. datapdf.comnih.gov Studies have confirmed that the resolved C76 enantiomers are configurationally stable even at high temperatures, which has provided insights into the mechanisms of fullerene formation and rearrangement. datapdf.com Chiral HPLC columns and host-guest chemistry using chiral porphyrin hosts are also employed for the analytical and preparative resolution of C76 enantiomers. nih.gov
Optimization of Stationary Phases and Eluent Systems for 98% Purity
The chromatographic separation of Fullerene-C76 from the complex mixture of fullerenes (such as C60 and C70) and other soluble impurities present in carbon soot extract is a critical step in achieving high purity levels. Attaining a purity of 98% necessitates the careful optimization of both the stationary phase and the mobile phase (eluent system).
High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose. google.com The choice of stationary phase is paramount. While traditional methods have employed neutral alumina, it can suffer from drawbacks such as the irreversible adsorption of fullerenes, leading to lower recovery rates. google.com Advanced methodologies have explored a variety of stationary phases, each with distinct advantages:
Activated Carbon: Columns packed with activated carbon have proven effective for fullerene purification. google.com These columns can be used with various solvents to separate fullerenes based on their differential adsorption affinities.
Alumina (Al2O3): Active Al2O3 columns remain in use, particularly with improved, continuous elution methods. researchgate.netresearchgate.net A common approach involves using a gradient of solvents, starting with a non-polar solvent like hexane (B92381) and gradually increasing the concentration of a more polar aromatic solvent such as toluene. researchgate.net This gradient elution allows for the sequential separation of different fullerene species.
Pyrene-Functionalized Phases (PYE): Specialized stationary phases, such as those functionalized with pyrene (B120774), offer high selectivity for fullerenes. The retention mechanism is primarily based on van der Waals and π-π stacking interactions between the fullerene cage and the aromatic pyrene units of the stationary phase. scholaris.ca
Reversed-Phase Materials: Stationary phases with bonded alkyl (aliphatic) or aromatic substituents are also utilized. acs.org Research indicates that phases with aromatic substituents are particularly well-suited for the preparative separation of fullerenes. acs.org
The eluent system must be optimized in conjunction with the stationary phase. The goal is to find a solvent or solvent mixture that provides good solubility for C76 while allowing for differential migration speeds between it and other fullerenes. Aromatic solvents like toluene, p-xylene (B151628), and ortho-dichlorobenzene are frequently used due to their ability to dissolve fullerenes. google.comresearchgate.net The resolution of the separation can often be enhanced by adjusting the proportion of a poorer fullerene solvent in the mobile phase, though this may come at the cost of increased retention times and lower mass loading capacity. acs.org For instance, a common eluent for alumina columns is a hexane-toluene mixture, where the percentage of toluene is gradually increased to elute C60 first, followed by C70, and then the higher fullerenes like C76. google.comresearchgate.net
| Stationary Phase | Eluent System (Mobile Phase) | Principle of Separation | Reference(s) |
| Active Alumina (Al2O3) | Gradient of Hexane to Toluene | Differential adsorption; polarity gradient | researchgate.net, researchgate.net |
| Activated Carbon | Toluene or ortho-dichlorobenzene | Adsorption chromatography | google.com |
| Pyrene-Functionalized (PYE) | Toluene | π-π stacking and van der Waals interactions | scholaris.ca |
| Reversed-Phase (Aromatic) | Varies (often with a poor fullerene solvent) | Hydrophobic and aromatic interactions | acs.org |
Sublimation and Fractional Crystallization Techniques for C76 Purity Enhancement
Following initial chromatographic purification, sublimation and fractional crystallization are powerful techniques for further enhancing the purity of Fullerene-C76 to levels of 98% and beyond. These methods exploit differences in the physical properties of fullerene homologues.
Fractional Crystallization is a process that separates components from a mixture based on their different solubilities and crystallization temperatures in a given solvent. iitk.ac.in The process involves dissolving the enriched C76 fraction in a suitable solvent, followed by controlled cooling to induce the crystallization of the least soluble component, which is ideally the target C76 fullerene. iitk.ac.inwikipedia.org The solid crystals are then separated from the liquid phase, which retains a higher concentration of impurities. iitk.ac.in Repeating this process multiple times can significantly increase the purity of the final product. iitk.ac.in An advantage of this method is the low thermal stress applied to the molecules, which is important for temperature-sensitive compounds. wikipedia.org
Sublimation separates compounds based on differences in their vapor pressures. Fullerenes can be purified by heating the solid material under a vacuum, causing it to sublime (transform directly from a solid to a gas). The vapor is then re-condensed on a cooler surface. Since different fullerenes (C60, C70, C76, etc.) have different sublimation temperatures, this process can be performed fractionally.
Vacuum Sublimation: This technique involves heating the fullerene mixture under high vacuum (e.g., 10⁻² - 10⁻³ torr) to a specific temperature range (e.g., 700-800°C). google.com By carefully controlling the temperature and pressure, components with higher vapor pressures (like C60) can be selectively removed, leaving behind an enriched sample of less volatile higher fullerenes like C76. This method is also effective at removing oxide impurities. google.com
Countercurrent Sublimation: This is an advanced, multi-stage purification method that has been developed for substances like fullerenes. researchgate.net In a countercurrent sublimation column, the finely dispersed solid material to be purified is transported downwards by gravity, moving countercurrently to an upward flow of its own vapor. researchgate.net This creates a continuous series of sublimation and condensation stages along the column, leading to highly efficient separation. This technique has been specifically proposed for the purification of fullerenes including C76, C78, and C84. researchgate.net
| Technique | Principle | Key Parameters | Application for C76 | Reference(s) |
| Fractional Crystallization | Differential solubility and crystallization temperature | Solvent choice, cooling rate, repetition cycles | Purification from enriched solutions | iitk.ac.in, wikipedia.org |
| Vacuum Sublimation | Differential vapor pressure | Temperature (700-800°C), Pressure (10⁻²-10⁻³ torr) | Removal of more volatile fullerenes and oxides | google.com, google.com |
| Countercurrent Sublimation | Multi-stage solid-vapor phase exchange | Temperature gradient, vapor/solid flow rates | High-efficiency separation from other fullerenes | researchgate.net |
Advanced Solvent Extraction and Filtration Protocols for Fullerene-C76 Isolation
The initial isolation of a crude fullerene mixture from raw carbon soot is the foundational step upon which all subsequent purification depends. Advanced protocols focus on maximizing the extraction yield of higher fullerenes like C76 while minimizing the co-extraction of insoluble soot.
High-energy input methods such as Soxhlet extraction and ultrasonic-assisted extraction (sonication) are commonly employed to efficiently transfer soluble fullerenes from the soot matrix into a solvent. google.comub.edu The choice of solvent is critical, as it dictates the efficiency and selectivity of the extraction. While toluene is a standard solvent, research has shown that other solvents can offer superior performance for extracting higher fullerenes. google.comniscpr.res.in Aromatic solvents generally exhibit better extraction power than aliphatic ones. niscpr.res.in
Advanced Solvents: Solvents such as p-xylene and pyridine (B92270) have been used in advanced extraction procedures to achieve high yields of fullerene extracts containing C76 and C84. researchgate.netresearchgate.net Pyridine, in particular, has been shown to produce extracts with high yields (e.g., 16.4%) of higher fullerenes. researchgate.netresearchgate.net
Sequential Extraction: A powerful strategy involves the sequential extraction of the soot with a series of different solvents. unibe.ch This protocol leverages the varying solubilities of different fullerene species in each solvent to achieve a preliminary fractionation during the extraction phase. For example, an initial extraction with hexane will primarily remove C60 and C70, leaving the soot enriched in higher fullerenes. unibe.ch A subsequent extraction of this same soot with a stronger solvent like 1,2,3,5-tetramethylbenzene (B1211182) can then selectively extract the desired higher molecular weight fullerenes, including C76. unibe.ch
Following extraction, filtration is essential to remove the insoluble carbon soot and other particulate matter. Standard laboratory filtration is used, but advanced protocols may incorporate additional steps for improved clarity and purity of the extract. One such method involves filtering the fullerene extract through a thin layer of powdered activated carbon fiber. researchgate.net This can be made more efficient by using a solvent with high fullerene solubility, such as 1,2,4-trimethylbenzene, to reduce the required solvent volume and purification time. researchgate.net
| Extraction Technique | Solvent(s) | Protocol Highlights | Purpose | Reference(s) |
| Soxhlet Extraction | Pyridine, p-Xylene | Continuous extraction with hot solvent | High-yield extraction of higher fullerenes | researchgate.net, researchgate.net |
| Sequential Soxhlet | Hexane, then Heptane, then Toluene/Pyridine | Stepwise extraction with solvents of increasing strength | Pre-fractionation of fullerene homologues | unibe.ch |
| Ultrasonic Extraction | Toluene | Sonication bath to enhance solvent penetration | Efficient extraction from homogenized samples | ub.edu |
| Filtration | 1,2,4-trimethylbenzene | Passage through activated carbon fiber | Removal of insoluble soot and impurities | researchgate.net |
Yield and Purity Assessment Methodologies for Synthesized Fullerene-C76 Batches
A rigorous assessment of both yield and purity is crucial to validate the success of the synthesis and purification of Fullerene-C76. This requires a combination of analytical techniques to quantify the amount of C76 produced and to confirm its identity and purity level against potential contaminants.
Purity Assessment and Identification:
High-Performance Liquid Chromatography (HPLC): This is the primary tool for assessing the purity of a C76 sample. By comparing the chromatogram of the sample to that of a known standard, the relative percentage of C76 can be determined from the peak areas. The retention time is characteristic of the specific fullerene isomer. mdpi.com
Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Surface Analysis by Laser Ionization (SALI-MS) are used to confirm the molecular weight of the fullerene, verifying the presence of C76 (molecular mass ≈ 912 Da) and identifying other fullerenes present in the sample. ub.eduutexas.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is a definitive technique for structural confirmation. For a specific isomer of C76 (which has D₂ symmetry), the NMR spectrum will show a unique pattern of 19 distinct lines, confirming its structure and high purity. dtic.mil Advanced 2D NMR methods like INADEQUATE can be used for unambiguous carbon-carbon connectivity mapping. dtic.mil
Spectroscopic Methods: UV-Vis-NIR, Infrared (IR), and Raman spectroscopy provide characteristic spectral fingerprints. researchgate.netutep.edu The electronic absorption bands in the UV-Vis-NIR spectrum and the vibrational modes observed in IR and Raman spectra can be compared with theoretically calculated values for the C76-D₂ isomer to confirm its identity. researchgate.netresearchgate.net
Yield Assessment:
The absolute yield of higher fullerenes like C76 can be challenging to determine directly due to the lack of commercially available calibrated standards. An effective methodology involves a two-part process:
The absolute yields of C60 and C70 in the crude extract are first determined using calibrated HPLC. utexas.edu
The relative concentrations of all fullerenes in the sample, including C76, are determined using a technique like SALI-MS, which provides a close representation of the actual distribution. utexas.edu
The absolute yield of C76 is then calculated by scaling the known C60/C70 yields with the relative concentrations obtained from the mass spectrometry data. utexas.edu
| Technique | Information Provided | Application to Fullerene-C76 | Reference(s) |
| HPLC | Quantitative Purity, Separation | Measures percentage purity (e.g., 98%) based on peak area | mdpi.com |
| Mass Spectrometry (MS) | Molecular Weight Confirmation, Relative Abundance | Confirms mass of 912 Da; used in yield calculation | ub.edu, utexas.edu |
| ¹³C NMR | Structural Confirmation, Isomer Identification | Confirms D₂ symmetry via its unique 19-line spectrum | dtic.mil |
| UV-Vis-NIR Spectroscopy | Electronic Structure Fingerprint | Matches absorption bands to known C76 spectra | researchgate.net, utep.edu |
| Single-Crystal X-ray Diffraction | Definitive Molecular Structure | Provides precise 3D atomic coordinates (if single crystals can be grown) | utep.edu |
Theoretical and Computational Investigations of Fullerene C76 Electronic Structure and Reactivity
Quantum Chemical Calculations (DFT, Ab Initio) on Fullerene-C76 Isomer Stability
According to the Isolated Pentagon Rule (IPR), which governs the stability of fullerenes, C76 can exist as two distinct isomers: one with D₂ symmetry and another with Td symmetry. tandfonline.com Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been pivotal in elucidating the relative stabilities of these isomers. tandfonline.comtandfonline.com
Theoretical studies have consistently shown that the D₂ isomer is the more energetically favorable and stable of the two. tandfonline.com The primary reason for the instability of the Td isomer is attributed to the presence of four phenalenyl-radical substructures within its framework. tandfonline.comtandfonline.com In contrast, the D₂ isomer possesses a closed electronic shell, contributing to its greater stability. tandfonline.comtandfonline.com Experimental observations align with these theoretical predictions, as only the D₂ isomer of C76 has been successfully isolated and characterized. tandfonline.com
While the pristine Td isomer has not been synthesized, computational models suggest that a small percentage of it might be present at higher temperatures. tandfonline.com Furthermore, it is theorized that the Td isomer could potentially be stabilized through the formation of endohedral metallofullerenes (where a metal atom is encapsulated within the fullerene cage) or as exohedral derivatives. tandfonline.com
It is important to note that non-IPR isomers of C76, which contain fused pentagons, are generally unstable. chachkov.ru DFT calculations on a non-IPR C76 isomer with C₁ symmetry revealed a radical nature, which, in addition to the strain from fused pentagons, contributes to its instability. chachkov.ru
Analysis of Electronic Orbitals and Band Gap Characteristics of C76
The electronic properties of Fullerene-C76, particularly its electronic orbitals and band gap, are crucial determinants of its reactivity and potential applications. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy difference between these orbitals, known as the HOMO-LUMO gap, provides insight into the molecule's kinetic stability and electrical conductivity. rsc.org
For the stable D₂ isomer of C76, DFT calculations have determined the HOMO-LUMO gap to be approximately 1.95 to 1.99 eV. chachkov.ru This relatively large gap is indicative of its significant kinetic stability. rsc.org In contrast, the less stable non-IPR isomer with C₁ symmetry exhibits a smaller HOMO-LUMO gap of around 1.28 to 1.30 eV, reflecting its higher reactivity. chachkov.ru The electronic structure of the Td isomer is characterized as open-shell, which is consistent with its predicted triplet state being energetically more favorable. ioffe.ru
The density of states (DOS) analysis for the D₂-C76 isomer further elucidates its electronic characteristics. researchgate.net Studies have also explored how the electronic structure of C76 is influenced by factors such as intercalation with other elements and the formation of endohedral complexes. For instance, the encapsulation of a Lu₂ dimer inside the C76 cage results in a formal charge model of [Lu₂]²⁺@[C₇₆]²⁻ and a HOMO-LUMO gap larger than 0.2 eV, indicating kinetic stability. aip.org
Prediction of Fullerene-C76 Isomer Interconversion Pathways
The transformation between different fullerene isomers is a topic of significant theoretical interest as it sheds light on the formation mechanisms of these complex molecules. The Stone-Wales transformation (SWT), a process involving the rearrangement of carbon-carbon bonds, is considered a key pathway for isomer interconversion. acs.orgutep.edu
Computational studies have proposed that the interconversion between C76 isomers can occur through such rearrangements. For instance, the transformation between two Yb@C₇₆ isomers containing adjacent pentagons is suggested to be related by a single Stone-Wales transformation. rsc.org Furthermore, theoretical models have established pathways connecting different fullerene cages, including C76, through processes like C₂ insertion or extrusion. utep.edu These models are crucial for understanding the potential formation and growth mechanisms of fullerenes during synthesis. utep.edu
The study of endohedral metallofullerenes has provided valuable insights into these interconversion pathways. For example, the discovery of isomeric Sc₂O@C₇₈ has helped to establish a well-defined formation pathway for a series of Sc₂O@C₂n clusterfullerenes, which can convert to larger or smaller species, including Sc₂O@Td(1)-C₇₆, through simple mechanistic steps. acs.org
Molecular Dynamics Simulations of Fullerene-C76 Confinement and Interactions
Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior of fullerenes, including their formation, stability, and interactions with other molecules. These simulations can model the clustering process of carbon atoms under various conditions to understand how fullerenes like C76 are formed. u-tokyo.ac.jpresearchgate.net
MD simulations have shown that at certain temperatures and densities, isolated carbon atoms can self-assemble into caged structures. u-tokyo.ac.jpresearchgate.net The process typically involves the formation of dimers, trimers, linear chains, and cyclic rings, which then evolve into larger network fragments and eventually imperfect fullerene cages. u-tokyo.ac.jpresearchgate.net These simulations have also been used to study the pyrolysis of acetylene (B1199291) as a potential route for fullerene production. sioc-journal.cn
The interaction of C76 with other molecules and its behavior in different environments have also been explored using MD. For example, simulations of homogeneous C76 fullerenes have been used to generate theoretical scattered intensity curves, which can be compared with experimental data from techniques like X-ray diffraction to analyze the structure of carbon soot. aip.org Furthermore, MD simulations have been employed to study the dynamic fluxionality of endohedral species within the C76 cage, such as the Lu₂ dimer in Lu₂@C₇₆. aip.org These simulations revealed an energy barrier of 5 kcal/mol for the movement of the dimer inside the cage. aip.org
Computational Modeling of Fullerene-C76 Reactivity Pathways and Mechanistic Insights
Computational modeling provides a detailed understanding of the chemical reactivity of Fullerene-C76, helping to predict reaction sites and elucidate reaction mechanisms. The reactivity of fullerenes is influenced by the local curvature of the cage and the electronic properties of its constituent bonds.
Theoretical calculations have been used to rationalize the observed regioselectivity in chemical reactions involving C76. For instance, in the asymmetric osmylation of D₂-C76, analysis of the local curvature helped to predict that the osmium tetroxide reagent would selectively add to two of the thirty types of bonds in the molecule. nih.gov
Computational studies have also investigated the reactivity of C76 in various chemical transformations, such as chlorination. rsc.org These studies have helped to understand the structural changes that occur upon the addition of chlorine atoms to the fullerene cage and to rationalize skeletal rearrangements that can lead to the formation of non-IPR fullerene derivatives. rsc.org
The distortion/interaction model is a theoretical framework used to understand the activation barriers in cycloaddition reactions involving fullerenes. core.ac.uk This model posits that the energy barrier is largely due to the energy required to deform the reactants into the geometry they adopt at the transition state. core.ac.uk The deformation energy is a useful concept for understanding the enhanced reactivity at specific bonds on the fullerene surface. core.ac.uk
Theoretical Approaches to Understanding Fullerene-C76 Chirality and Optical Activity
The D₂ isomer of Fullerene-C76 is inherently chiral, meaning it exists as a pair of non-superimposable mirror images, or enantiomers. dokumen.pubbgsu.edu This chirality gives rise to optical activity, a property that has been both experimentally observed and theoretically investigated.
Theoretical methods are crucial for understanding and predicting the chiroptical properties of C76, such as its circular dichroism (CD) spectrum. nih.gov The kinetic resolution of racemic C76 through asymmetric osmylation provided an optically active allotrope of a pure element, and its circular dichroism spectrum was measured. nih.gov
Mechanistic Studies of Fullerene C76 Functionalization and Chemical Transformations
Regioselective and Stereoselective Derivatization Strategies for Fullerene-C76
The functionalization of fullerenes, including C76, is a critical area of study, as it allows for the tuning of their properties for various applications. Achieving regioselectivity and stereoselectivity in these reactions is a significant challenge due to the multiple potential reaction sites on the fullerene cage.
One powerful strategy for achieving regioselective synthesis is the use of tethers. Light-responsive tethers incorporating an azobenzene (B91143) photoswitch have been employed in the double cyclopropanation of nih.govfullerene. rsc.org The geometry of the connection between the photoactive core and the malonate moieties influences the regiochemistry of the bis-addition, demonstrating that covalent functionalization can be controlled by light. rsc.org Similarly, chiral D3-symmetrical cyclo-tris(malonate) tethers have been used for the synthesis and chromatographic separation of enantiomerically pure tris-adducts of C60 with a specific addition pattern. tdx.cat While these examples focus on C60, the principles of tether-directed functionalization are applicable to higher fullerenes like C76, offering a pathway to control the spatial arrangement of addends. rsc.orgtdx.cat
Template-directed activation of specific double bonds on the fullerene framework is another approach to achieve regioselectivity. nih.gov This method allows for the direct synthesis of derivatives with a precise arrangement of functional groups. nih.gov The geometry of the fullerene cage itself also plays a role in directing reactions. For instance, in a radical reaction involving a metallofullerene, the addition of a group occurred at a specific bond near the encapsulated metal atom, a preference rationalized by the pyramidalization angles of the carbon atoms on the cage. researchgate.net This highlights how the inherent strain and electronic distribution of the fullerene can guide the regioselectivity of a reaction. researchgate.net
Exploration of Fullerene-C76 Exohedral Additions and Cycloaddition Reactions
The exterior of the fullerene cage, or its exohedral surface, is ripe for a variety of addition reactions. These reactions are fundamental to altering the electronic and physical properties of C76.
Cycloaddition reactions are a prominent class of exohedral modifications. Fullerenes are known to participate in various cycloadditions, leading to derivatives with fused rings of different sizes. nih.gov The Diels-Alder reaction, a [4+2] cycloaddition, is a key method for the exohedral modification of fullerene cages. utep.edu Theoretical studies on the Diels-Alder reactions of cyclopentadiene (B3395910) with a non-IPR (Isolated Pentagon Rule) isomer of C76 have shown that the reaction is most favorable at a specific bond type within the adjacent pentagon pair. utep.edu This preference is attributed to the high strain and the shape and distribution of the Lowest Unoccupied Molecular Orbital (LUMO) at those carbon atoms. utep.edu
Other important cycloaddition reactions include the Bingel-Hirsch reaction (cyclopropanation) and the Prato reaction (1,3-dipolar cycloaddition), which have been extensively used for the functionalization of fullerenes. nih.govdoi.org These reactions provide versatile routes to a wide array of fullerene derivatives. nih.govdoi.org
| Reaction Type | Description | Key Factors |
|---|---|---|
| Diels-Alder Cycloaddition | A [4+2] cycloaddition reaction where the fullerene acts as a dienophile. | Cage strain, LUMO shape and distribution. utep.edu |
| Bingel-Hirsch Reaction | A cyclopropanation reaction involving the addition of a bromomalonate anion. nih.gov | Nucleophilicity of the fullerene cage, reaction conditions. nih.gov |
| Prato Reaction | A 1,3-dipolar cycloaddition with azomethine ylides to form fulleropyrrolidines. mdpi.com | In situ generation of the dipole, fullerene reactivity. mdpi.com |
The electron-deficient nature of the fullerene cage makes it susceptible to attack by nucleophiles. The mechanism of nucleophilic addition is a subject of detailed study.
In the context of fullerene epoxides, the Lewis acid-assisted reaction with nucleophiles is a key transformation. researchgate.net It is generally proposed that these reactions proceed through a stepwise SN1-like mechanism. researchgate.net The process begins with the cleavage of a C-O bond in the epoxy ring, facilitated by the Lewis acid, which generates a carbocationic active species on the fullerene cage. researchgate.netresearchgate.net This carbocation is then attacked by a nucleophile. researchgate.netresearchgate.net A concerted SN2-like mechanism, which would involve a backside attack by the nucleophile, is considered unrealistic because the fullerene cage sterically hinders this approach. researchgate.netresearchgate.net
The Bingel-Hirsch reaction, a versatile method for fullerene functionalization, also involves nucleophilic addition. nih.gov In the reaction of cationic metallofullerenes, the deprotonated bromomalonate anion acts as both a nucleophile and an electron donor. nih.gov The introduction of a positive charge on the fullerene cage is expected to enhance its reactivity towards nucleophiles. nih.gov
Fullerenes are highly reactive towards free radicals, and their photochemical behavior is a rich area of investigation.
Laser flash photolysis studies have been instrumental in probing the photochemical properties of C76. acs.orgiac.es Upon laser irradiation, C76 can be excited to its triplet state (TC76). iac.es This excited state can then participate in electron transfer reactions. For instance, in the presence of an electron donor like tetramethyl-p-phenylenediamine (TMPD), an electron is transferred to TC76. iac.es The bimolecular rate constant for the quenching of TC76* by TMPD has been measured to be 7.8 × 108 M-1 s-1. iac.es
Photosensitized oxidation of C76 has also been observed. acs.org When irradiated in the presence of an electron acceptor, C76 can form its radical cation. acs.org The generation rate of the C76 radical cation was found to be slower than that of C60 and C70. acs.org The radical cations of the fullerene series C60, C70, C76, C78, and C84 have been generated in oleum (B3057394) and analyzed by electronic absorption spectroscopy. researchgate.net These radical reactions are significant as they open up pathways for the synthesis of a wide range of fullerene derivatives. researchgate.net
Halogenation-Induced Skeletal Transformations in Fullerene-C76 (e.g., Stone-Wales Rearrangements)
Under certain conditions, the carbon framework of the fullerene cage can undergo dramatic rearrangements. High-temperature chlorination is a powerful tool for inducing such skeletal transformations. nih.govrsc.org
These transformations often involve a sequence of two fundamental processes: the Stone-Wales rearrangement (SWR) and the loss of a C2 unit. nih.govrsc.org An SWR consists of the rotation of a C-C bond by 90 degrees. rsc.org These rearrangements can lead to the formation of non-IPR (Isolated Pentagon Rule) fullerenes, which contain fused pentagonal rings, or even non-classical fullerenes that incorporate heptagonal rings. nih.govnih.gov
In the case of C76, chlorination-promoted SWRs have been shown to lead to new chlorinated non-IPR isomers. nih.gov Theoretical analysis suggests the existence of multiple favorable Stone-Wales pathways in C76, indicating a high versatility of skeletal transformations for higher fullerenes. nih.gov The resulting non-IPR and non-classical carbon cages, which would be unstable in their pristine form, are stabilized by the addition of chlorine atoms. rsc.org
Electrochemistry and Redox Mechanisms of Fullerene-C76
The electrochemical properties of fullerenes are central to their potential applications in areas like electronics and energy. Fullerene-C76 exhibits a rich redox behavior, readily accepting multiple electrons.
Fullerenes are known for their ability to be reversibly reduced in multiple one-electron steps. acs.org The electrochemical properties of C76 have been studied, revealing its capacity to act as an electron acceptor. rsc.org The unique electronic structure of fullerenes, with a low-lying LUMO, allows them to accept up to six electrons. acs.org
Recent research has highlighted the potential of C76 as an electrocatalyst. It has been shown to exhibit superior electrocatalytic activity towards the VO2+/VO2+ redox couple in all-vanadium redox flow batteries. nih.gov In this application, C76 significantly decreases the charge transfer resistance and suppresses the evolution of chlorine. nih.gov
The electron transfer properties of C76 are fundamental to its electrochemical behavior. The redox potentials of a molecule are a measure of its tendency to accept or donate electrons.
The free energy of electron transfer (ΔGet) between fullerenes, including C76, and various molecules has been a subject of theoretical study. acs.org These studies often utilize the Rehm-Weller equation to relate the free energy of electron transfer to the reduction potentials of the fullerene and the oxidation potential of the donor molecule. acs.org The redox potentials are crucial parameters that control the rates of electron transfer processes.
| Fullerene | First Reduction Potential (V vs. Fc/Fc+) | Second Reduction Potential (V vs. Fc/Fc+) | Third Reduction Potential (V vs. Fc/Fc+) | Fourth Reduction Potential (V vs. Fc/Fc+) |
|---|---|---|---|---|
| C60 | -0.97 | -1.37 | -1.87 | -2.35 |
| C70 | -0.97 | -1.34 | -1.78 | -2.21 |
| C76 | Data not available in provided context | Data not available in provided context | Data not available in provided context | Data not available in provided context |
Electrochemical Generation of C76 Radical Anions and Cations
The electrochemical behavior of Fullerene-C76, a chiral higher fullerene, has been a subject of significant investigation, revealing its capacity to form both radical anions and cations through controlled electrochemical processes. These studies are crucial for understanding its electron-accepting and donating properties, which underpin its potential applications in molecular electronics and materials science.
The generation of the Fullerene-C76 radical anion (C76•−) has been successfully achieved and characterized. Early studies described the use of a specialized low-volume, three-compartment, three-electrode electrochemical cell designed to operate under strictly oxygen- and moisture-free conditions. rsc.org This setup allows for both cyclic voltammetry and bulk electrolysis of minute quantities of C76. rsc.org Using this method, the C76•− radical was produced in solvents like benzonitrile (B105546) and 1,1,2,2-tetrachloroethane (B165197) (TCE), and its formation was confirmed by electron paramagnetic resonance (EPR) spectroscopy. rsc.org The electrochemical properties of C76 derivatives, such as those with bis(alkoxycarbonyl)methano addends, have also been explored. acs.org These studies, employing cyclic voltammetry (CV) and steady-state voltammetry (SSV), showed that C76 monoadducts are notably easy to reduce and oxidize. acs.org In a departure from the trend seen with C60 and C70 adducts, two C76 monoadducts were found to be more readily reduced than the parent C76 fullerene. acs.org Furthermore, the multiple anions generated electrochemically from these C76 adducts demonstrated significantly greater stability compared to those of C70 and C78 adducts. acs.org
The generation of the Fullerene-C76 radical cation (C76•+) has also been documented, primarily through chemical oxidation in strongly oxidizing media. iac.es By dissolving C76 in oleum (fuming sulfuric acid with 30% free SO3), researchers have successfully generated the radical cation and analyzed it using electronic absorption spectroscopy. iac.es The resulting spectra provide insights into the electronic transitions of the ionized molecule. iac.es The primary fate of such radical cations, which are typically formed from the part of the molecule with the lowest oxidation potential (usually a π-system), can involve various reaction pathways, including deprotonation or bond cleavage. princeton.edu The electrochemical oxidation of C76 derivatives has also been observed, with monoadducts showing facilitated oxidation compared to the parent fullerene. acs.org Unusually, one C76 monoadduct was reported to be more difficult to oxidize than the parent C76. acs.org
Table 1: Electrochemical Properties of Fullerene-C76 and Its Derivatives
| Compound/System | Method of Generation | Species Generated | Analytical Technique | Key Findings |
|---|---|---|---|---|
| Fullerene-C76 | Bulk electrolysis in benzonitrile/TCE | C76•− (Radical Anion) | EPR Spectroscopy | Successful generation and observation of the radical anion under oxygen/moisture-free conditions. rsc.org |
| Fullerene-C76 | Dissolution in Oleum | C76•+ (Radical Cation) | Electronic Absorption Spectroscopy | Generation and spectral characterization of the radical cation. iac.es |
| C76 Monoadducts | Cyclic Voltammetry (CV), Steady-State Voltammetry (SSV) | Multiple Anions and Cations | CV, SSV | Easiest to reduce/oxidize among studied higher fullerene adducts; enhanced stability of multiple anions. acs.org |
| C76 Monoadducts | Cyclic Voltammetry (CV), Steady-State Voltammetry (SSV) | Radical Anions | CV, SSV | Some adducts are more easily reduced than the parent C76. acs.org |
Supramolecular Assembly and Host-Guest Chemistry with Fullerene-C76
The unique size, shape, and electronic properties of Fullerene-C76 make it an intriguing guest molecule in the field of supramolecular chemistry. Its ability to form stable host-guest complexes through non-covalent interactions has been extensively explored, leading to advancements in molecular recognition, separation, and the construction of novel self-assembled architectures.
The self-assembly of Fullerene-C76 with various host molecules is primarily driven by a combination of non-covalent interactions, including π–π stacking, van der Waals forces, and CH–π interactions. chemrxiv.orgnih.gov The convex surface of the C76 cage complements the concave cavities of specifically designed host molecules, maximizing contact and stabilizing the resulting complex. rsc.org
A variety of macrocyclic hosts have been shown to encapsulate C76. Cycloparaphenylenes (CPPs), which are strained nanohoops of phenylene rings, form stable 1:1 host-guest complexes with C76. rsc.orgrsc.org Studies involving whiterose.ac.uk-, researchgate.net-, and rsc.orgCPP have demonstrated that size complementarity is a key factor, with researchgate.netCPP being identified as a particularly suitable host for fullerenes with a C76 skeleton. rsc.orgrsc.org Similarly, supramolecular nanocages synthesized through metal-directed self-assembly have been shown to encapsulate a range of fullerenes, including C76. nih.gov
More complex, specifically designed hosts like molecular tweezers and nanogloves exhibit high affinity for C76. chemrxiv.orgnih.gov A molecular tweezer incorporating two perylene (B46583) subunits was shown to form a stable 1:1 complex with C76, driven by intermolecular π–π interactions between the perylene units and the fullerene cage. nih.gov A novel series of rigid, deep-cavity molecules, termed "nanogloves," demonstrate exceptional binding affinities (Ka > 10^6 M⁻¹) for fullerenes, including C76. chemrxiv.org The glove-like architecture of these hosts maximizes CH–π and π–π interactions with the nested fullerene guest. chemrxiv.org These non-covalent interactions are fundamental to the broader strategies of fullerene functionalization and the creation of self-assembled nanostructures with tunable properties. researchgate.netbohrium.com
Table 2: Host-Guest Systems Involving Fullerene-C76
| Host Molecule | Host Type | Key Interactions | Complex Stoichiometry | Key Findings |
|---|---|---|---|---|
| researchgate.netCycloparaphenylene ( researchgate.netCPP) | Carbon Nanohoop | Size/Shape Complementarity, π-π Stacking | 1:1 | Identified as a highly suitable host for the C76 skeleton. rsc.orgrsc.org |
| Molecular Tweezer (DP-18C6) | Perylene-Crown Ether Macrocycle | π-π Stacking | 1:1 | Efficiently recognizes and binds C76. nih.gov |
| Nanogloves | Resorcin nih.govarene- rsc.orgCyclo-meta-phenylene Scaffold | CH–π, π-π Stacking | 1:1 | Exhibits exceptionally high binding affinity (Ka > 10^6 M⁻¹) for C76. chemrxiv.org |
| Metal-Assembled Nanocage | Supramolecular Coordination Cage | Encapsulation, van der Waals forces | 1:1 | Demonstrates encapsulation of various fullerenes, including C76. nih.gov |
As the smallest stable fullerene that possesses inherent chirality (D₂ symmetry), C76 exists as a pair of enantiomers. acs.orgrsc.org This has made it a benchmark target for developing chiral recognition and enantioselective separation methods within host-guest chemistry, a notoriously challenging task due to its subtle structural asymmetry. acs.orgacs.org
Significant progress has been made using chiral host molecules, particularly those based on porphyrin systems. A novel cyclic host featuring an asymmetrically distorted, highly π-basic N-substituted porphyrin unit was designed for the enantioselective extraction of C76. acs.orgacs.orgnih.gov This host molecule selectively traps C76 in its cavity, achieving a 7% enantiomeric excess (ee) in a single liquid-liquid extraction. acs.orgnih.gov The success of this recognition is attributed to the combination of the high π-basicity and the significant asymmetric distortion of the chiral porphyrin unit, which enhances the differential interaction with the C76 enantiomers. acs.orgnih.gov In contrast, control experiments with related but less distorted or less π-basic hosts showed no enantioselectivity, highlighting the specific structural requirements for effective recognition. acs.orgacs.org
Other approaches have also been explored. Self-assembled, hydrogen-bonded dimeric capsules have been studied for their affinity towards various fullerenes. recercat.cat Computational studies on these systems suggest an affinity scale of C60 < C70 < C76 < C78 < C84 ≈ C90, and hint at the potential for chiral recognition within these homochiral capsules. recercat.catresearchgate.net Furthermore, the kinetic resolution of racemic C76 has been achieved through asymmetric osmylation, using OsO₄ and a chiral alkaloid ligand. nih.gov This process provided optically active C76 with a specific rotation of -4000°, corresponding to an enantiomeric excess greater than 97%. nih.gov These studies collectively demonstrate that despite the subtle nature of its chirality, C76 enantiomers can be effectively differentiated and separated through carefully designed chiral host-guest systems and asymmetric chemical transformations. nih.govacs.org
Advanced Spectroscopic and Structural Characterization Methodologies for Fullerene C76 Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Fullerene-C76 Derivative Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of fullerenes and their derivatives. atomfair.com It provides critical information about the symmetry of the fullerene cage and the chemical environment of each carbon atom.
Carbon-13 (¹³C) NMR is particularly crucial for characterizing fullerene cages. The ¹³C NMR spectrum of a specific fullerene isomer provides a unique fingerprint based on the number of distinct carbon environments, which is determined by the molecule's symmetry. For Fullerene-C76, which has two isomers that satisfy the Isolated Pentagon Rule (IPR), NMR is instrumental in their identification. The most stable and experimentally isolated isomer of C76 possesses D₂ symmetry. acs.orgresearchgate.net This symmetry results in 19 distinct signals in its ¹³C NMR spectrum, corresponding to the 19 non-equivalent carbon atoms in the cage structure. acs.org
Density Functional Theory (DFT) calculations are often used in conjunction with experimental data to assign these chemical shifts. researchgate.net While calculations generally show good agreement with experimental patterns, there can be slight variations, with calculated chemical shifts below 140 ppm sometimes being overestimated by 1-2 ppm. researchgate.net
| Fullerene-C76 (D₂ Isomer) Spectroscopic Data | |
| Technique | ¹³C Nuclear Magnetic Resonance (NMR) |
| Symmetry | D₂ |
| Number of Unique Carbon Signals | 19 |
| Typical Chemical Shift Range | ~130-150 ppm |
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for characterizing C76 derivatives. These methods allow for the correlation of signals between different nuclei (e.g., ¹H and ¹³C), which is essential for determining the precise points of attachment of functional groups to the fullerene cage and mapping the connectivity of the carbon framework. While direct ¹³C-¹³C correlation experiments like INADEQUATE are challenging for fullerenes due to low natural abundance and long relaxation times, computational chemistry aids in confirming cage connectivity based on the observed ¹³C chemical shifts. xjtlu.edu.cn
Mass Spectrometry (MS) for Purity Verification and Adduct Characterization
Mass spectrometry (MS) is a fundamental technique in fullerene research, playing a critical role from their initial discovery to the characterization of complex derivatives. nih.gov It is used to verify the molecular weight, assess the purity of samples, and identify the nature of adducts in functionalized fullerenes. ub.edu
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the unambiguous determination of elemental compositions. escholarship.org This capability is crucial for distinguishing between fullerene homologues (e.g., C76, C78, C84) and for confirming the successful synthesis of specific C76 derivatives by verifying the mass of the added functional groups. nih.gov HRMS platforms, such as Time-of-Flight (TOF) and Orbitrap analyzers, offer the resolution needed to separate ions with very similar mass-to-charge ratios. escholarship.orgnih.gov
Fragmentation pathway analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information about fullerene derivatives. By inducing fragmentation of a selected parent ion and analyzing the resulting daughter ions, researchers can deduce the structure of the attached moieties and their bonding to the C76 cage. The high stability of the fullerene cage often means that fragmentation occurs primarily within the functional groups, providing clear information about the derivative's structure.
Electrospray Ionization (ESI) and its lower-flow variant, Nanospray, are considered "soft" ionization techniques that are particularly well-suited for analyzing fullerenes and their derivatives. researchgate.net These methods transfer molecules from solution to the gas phase as ions with minimal fragmentation, making them ideal for observing the intact molecular ion of C76 and its non-covalently bound complexes. researchgate.netnih.gov
ESI-MS is highly effective for the analysis of polar fullerene derivatives, which are often studied in biological or environmental contexts. nih.gov The technique can be readily coupled with liquid chromatography (LC) to separate complex mixtures of fullerene derivatives before their detection by the mass spectrometer. nih.govlcms.cz Nanospray ionization is noted for its extremely low sample consumption, requiring only a few microliters of solution, which is advantageous when analyzing precious or synthetically challenging C76 derivatives. researchgate.netnih.gov
| Mass Spectrometry Techniques for Fullerene-C76 | |
| High-Resolution MS (HRMS) | Provides exact mass for elemental composition determination and purity verification. |
| Tandem MS (MS/MS) | Used for fragmentation analysis to elucidate the structure of derivatives. |
| Electrospray Ionization (ESI-MS) | Soft ionization method ideal for analyzing intact derivatives and non-covalent complexes. researchgate.net |
| Nanospray Ionization | A low-flow ESI variant requiring minimal sample amounts. researchgate.netnih.gov |
X-ray Diffraction (XRD) and Crystallography for Fullerene-C76 and Its Derivatives
X-ray diffraction (XRD) techniques are the gold standard for determining the three-dimensional atomic arrangement of crystalline materials. For Fullerene-C76, these methods provide definitive proof of cage topology and the precise structure of its derivatives in the solid state.
A significant challenge in the crystallography of fullerenes is their tendency to exhibit rotational disorder within the crystal lattice, which can smear the diffraction data. lbl.gov To overcome this, C76 or its derivatives are often co-crystallized with other molecules that can "catch" the fullerene and hold it in a more ordered position, leading to higher quality diffraction data and a more precise structural solution. lbl.gov The resulting structural data is invaluable for validating theoretical models and understanding the structure-property relationships of this unique fullerene.
Fullerene C76 in Advanced Materials Research and Nanoscience Applications Academic Perspective
Fullerene-C76 Integration in Organic Electronic and Photovoltaic Systems Research
Fullerene-C76 is actively being researched for its role in organic electronic and photovoltaic systems. sigmaaldrich.comsigmaaldrich.cnrsc.org Fullerenes, in general, are recognized as valuable electron acceptor molecules in organic electronics due to their low reorganization energy following electron transfer. sigmaaldrich.cn They function as n-type semiconductors, which complements the numerous available p-type organic semiconductors. sigmaaldrich.cn The nearly spherical structure of fullerenes like C76 allows for electron transfer in any direction, and they exhibit excellent electron mobility for an organic material. sigmaaldrich.cn
Charge Transfer Mechanisms and Energy Conversion Research
The fundamental process in organic photovoltaic cells involves the transfer of an electron from a donor material to an acceptor material upon light absorption. Fullerene derivatives are often employed as the electron acceptors. researchgate.net Research focuses on understanding and optimizing the charge transfer dynamics at the donor-acceptor interface to enhance the efficiency of energy conversion. researchgate.net
Studies on fullerene dianions, including C76(2-), have investigated electron transfer collisions to understand the energetics and mechanisms of charge transfer. nih.gov Research has also explored the redox characteristics of covalent derivatives of higher fullerenes, including C76, to tailor their electronic properties for applications in solar energy conversion. scispace.com The sensitivity of techniques like Raman spectroscopy is utilized to analyze charge transfer mechanisms in fullerene derivatives, providing critical insights into their behavior in various environments. mdpi.com
Role of Fullerene-C76 in Novel Composite Materials and Thin Film Architectures
Fullerene-C76 is being incorporated into novel composite materials and thin film architectures to leverage its unique properties. sigmaaldrich.cnrsc.org In the realm of composite materials, fullerenes can be combined with polymers to create materials with enhanced properties. mdpi.com For instance, fullerene-polymer nanocomposites have been synthesized for use in organic photovoltaic devices. mdpi.com
The fabrication of ultrathin films using layer-by-layer assembly of water-soluble fullerenes is an area of active research. acs.org These films can serve as efficient electron-transporting layers in nanostructured devices. acs.org The creation of carbon composite materials based on fullerenes and exfoliated graphite (B72142) has also been investigated, where covalent bonds form between the fullerenes and the surrounding matrix. researchgate.net
Catalytic Applications and Mechanistic Research Involving Fullerene-C76
The catalytic potential of Fullerene-C76 is an emerging area of research. sigmaaldrich.cn Density functional theory (DFT) calculations have been used to investigate the electronic structures of various fullerenes, identifying C76 as having a convenient electronic structure suitable for the hydrogen evolution reaction (HER). acs.org This has led to the development of C76 nanospheres on nickel foam as high-performance electrocatalysts for HER. acs.org
Furthermore, Fullerene-C76 has demonstrated superior electrocatalytic activity for the VO2+/VO2+ redox reaction in all-vanadium redox flow batteries. rsc.orgresearchgate.net Its addition significantly enhances the reversibility of the electrochemical reaction. sciengine.com Composites of C76 with hydrated tungsten oxide (WOx) have also been shown to maintain catalytic activity while inhibiting parasitic reactions. researcher.life
Fullerene-C76 in Sensor Development and Fundamental Sensing Mechanism Studies
Fullerenes, including C76, are being explored for their potential in sensor development due to their unique electronic and structural properties. researchgate.net Research has indicated the potential use of Fullerene-C76 in optical sensors for detecting various elements. biosynth.com The ability to functionalize C76 with different chemical groups opens up possibilities for creating sensors with high specificity. mdpi.com
The fundamental sensing mechanism often relies on the changes in the electronic or optical properties of the fullerene upon interaction with the target analyte. Raman spectroscopy is a powerful tool for investigating these interactions and understanding the charge transfer properties that are crucial for sensing applications. mdpi.com
Research on Fullerene-C76 for Advanced Energy Storage Systems (e.g., Supercapacitors)
Fullerene-C76 is being investigated as a promising material for advanced energy storage systems, particularly supercapacitors. researchgate.netdntb.gov.uaresearchgate.net It has been identified as a superior electrode material with a wide operating potential window. aucegypt.edu The unique structural and electrical properties of fullerenes make them suitable for designing high-performance supercapacitor electrodes. researchgate.net
Research has shown that Fullerene-C76 can be used as a carbon additive to enhance the conductivity and cycling stability of other electrode materials, such as in lithium-ion battery-derived nanocomposites. researchgate.netresearchgate.net The use of fullerenes in binary or ternary nanocomposite electrodes allows for the creation of versatile, high-surface-area architectures with optimal porosity for efficient ion and electron transfer, which is critical for high-performance energy storage devices. researchgate.net
Table of Research Findings for Fullerene-C76
| Research Area | Key Finding | Reference |
|---|---|---|
| Organic Electronics | Functions as an n-type semiconductor with excellent electron mobility. | sigmaaldrich.cn |
| Photovoltaics | Used as an electron acceptor to enhance energy conversion efficiency. | researchgate.net |
| Composite Materials | Can be integrated into polymer matrices to improve device performance. | mdpi.com |
| Catalysis | Shows superior electrocatalytic activity for the VO2+/VO2+ redox reaction. | rsc.orgresearchgate.net |
| Sensors | Investigated for use in optical sensors for element detection. | biosynth.com |
| Energy Storage | Identified as a superior electrode material for high-performance supercapacitors. | aucegypt.edu |
Table of Chemical Compounds
| Compound Name | |
|---|---|
| Fullerene-C76 | |
| Nickel | |
| Tungsten oxide | |
| Lithium |
Future Directions and Emerging Research Avenues for Fullerene C76
Challenges and Opportunities in High-Purity Fullerene-C76 Research
The path to harnessing the full potential of Fullerene-C76 is paved with significant challenges, which in turn create substantial research opportunities. The primary obstacles are centered around the production and purification processes. Synthesizing fullerenes typically results in a mixture of various carbon allotropes and different fullerene cages, such as C60, C70, and higher fullerenes. mdpi.comnih.gov The extraction and separation of C76 from this raw carbon soot is a major issue. mdpi.comnih.govnih.gov Achieving a high purity of 98% is particularly demanding due to the similar physical and chemical properties of higher fullerenes, requiring sophisticated and often costly separation techniques like multi-stage high-performance liquid chromatography (HPLC).
Another significant challenge is the inherently low solubility of pristine fullerenes in most common solvents. mdpi.comnih.gov This characteristic complicates the fabrication of devices and the study of its solution-phase properties, often requiring the use of high temperatures or high-pressure conditions. nih.gov Furthermore, the high cost of production remains a barrier to widespread commercial application and large-scale research endeavors. giiresearch.comalliedmarketresearch.com
Despite these challenges, the opportunities for high-purity C76 research are expanding. There is a growing demand for advanced materials in sectors like electronics, renewable energy, and pharmaceuticals, where the unique electronic properties of C76 could be advantageous. giiresearch.comalliedmarketresearch.comnumberanalytics.com Research into functionalized C76 derivatives that exhibit enhanced solubility and stability is a key area of opportunity, potentially overcoming the processing limitations of the pristine form. giiresearch.comacs.org High-purity C76 is essential for fundamental research, allowing scientists to accurately characterize its intrinsic properties without interference from other fullerene impurities. This foundational knowledge is critical for developing its future applications, particularly in photovoltaics, where fullerenes are known to enhance the efficiency of organic solar cells. giiresearch.com
Table 1: Key Challenges and Opportunities in High-Purity C76 Research
| Category | Detailed Aspect | Implication/Opportunity |
|---|---|---|
| Challenges | Production and Separation | High costs and technical difficulty in isolating C76 from fullerene mixtures (C60, C70, etc.). mdpi.comnih.gov |
| Low Solubility | Hinders processing and device fabrication through conventional methods. mdpi.comnih.gov | |
| High Cost | Limits accessibility for widespread commercial and academic research. alliedmarketresearch.comforinsightsconsultancy.com | |
| Opportunities | Growing Demand | Increasing interest from electronics, energy, and biomedical fields. giiresearch.comnumberanalytics.com |
| Functionalization | Chemical modification can improve solubility and tailor properties for specific applications. giiresearch.comacs.org | |
| Fundamental Research | High-purity samples enable precise characterization of C76's unique chiral and electronic properties. |
Interdisciplinary Approaches to Fullerene-C76 Studies
The complexity of fullerenes, and C76 in particular, necessitates a highly interdisciplinary research approach. The successful exploration of its properties and applications requires synergistic collaboration between chemistry, physics, materials science, and computational science. ias.ac.inias.ac.in This convergence of expertise is crucial for bridging the gap between fundamental discovery and practical implementation.
From a chemistry perspective, research focuses on the synthesis of C76, its separation, and its functionalization to create novel derivatives with tailored properties. ias.ac.inPhysics plays a vital role in characterizing the fundamental electronic, optical, and structural properties of the molecule. researchgate.net For instance, density functional theory (DFT) calculations have been employed to investigate the electronic structures of various fullerenes, identifying C76 as a particularly suitable candidate for applications like the hydrogen evolution reaction (HER). researchgate.net
Materials science leverages these fundamental insights to integrate C76 into new functional materials and devices. numberanalytics.com This includes the development of fullerene-based composites, sensors, and components for nanoelectronics. rsc.orgnumberanalytics.com The collaboration is often iterative; for example, materials scientists might identify a need for a specific property, which chemists then attempt to build into the molecule through targeted functionalization, with physicists providing the characterization and theoretical understanding of the new derivative. The discovery of fullerenes itself was a product of interdisciplinary work, and its continued study relies on this principle. ias.ac.inias.ac.in
Advancements in Tailoring Fullerene-C76 Architectures for Specific Research Objectives
A significant thrust in current fullerene research is the ability to tailor molecular architectures to achieve specific functions. For Fullerene-C76, this involves moving beyond the pristine cage and creating more complex, functional structures through several advanced strategies.
Chemical Functionalization is a primary method for tailoring C76. By covalently attaching specific chemical groups to the fullerene cage, researchers can profoundly alter its properties. acs.org This can enhance solubility, modify its electron-accepting capability, or introduce new functionalities. researchgate.net For example, attaching different addend groups can tune the energy levels of the fullerene, which is critical for optimizing its performance in devices like perovskite solar cells. researchgate.net
Endohedral Fullerenes represent another exciting frontier. This involves encapsulating one or more atoms within the carbon cage, creating a new class of hybrid materials known as metallofullerenes. researchgate.net A notable example is La₂@C₇₆, where two lanthanum atoms are trapped inside the C76 cage. researchgate.net X-ray crystallography has revealed that such encapsulation can stabilize non-IPR (Isolated Pentagon Rule) cage structures, which feature adjacent pentagon pairs. researchgate.net These non-IPR fullerenes are expected to have different electronic and chemical properties from their IPR-compliant counterparts, opening up new avenues for research into their unique reactivity and potential applications. researchgate.net
Supramolecular Self-Assembly is an approach where C76 molecules are used as building blocks to form larger, ordered structures. By designing amphiphilic fullerene derivatives, researchers can induce them to self-assemble into specific morphologies. core.ac.uk This "bottom-up" approach allows for the creation of nanostructures with tailored optoelectronic properties, which could be programmed for use in functional photovoltaic devices. core.ac.uk
Finally, the inherent chirality of the C76 cage is a key aspect being explored. tdx.cat The existence of two non-superimposable mirror-image forms (enantiomers) offers the potential for developing chiral-specific applications in electronics and catalysis. Research is focused on developing methods to separate these enantiomers and to construct chiral supramolecular architectures. tdx.cat
Table 2: Compounds Mentioned in the Article
| Compound Name |
|---|
| Fullerene-C60 |
| Fullerene-C70 |
| Fullerene-C76 |
| Lanthanum |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
